molecular formula C22H26O3 B027874 Ethynyl Estradiol 3-Acetate CAS No. 5779-47-5

Ethynyl Estradiol 3-Acetate

Cat. No. B027874
CAS RN: 5779-47-5
M. Wt: 338.4 g/mol
InChI Key: WHONTIANOSNSAH-AANPDWTMSA-N
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Description

Synthesis Analysis

The synthesis of Ethynyl Estradiol 3-Acetate and related compounds often involves complex chemical reactions. For example, Poirier et al. (1991) detailed the synthesis of 17α-alkynylamide derivatives of estradiol starting from ethynylestradiol. The main chemical step was the coupling reaction of the acetylide ion of ethynylestradiol with carbon dioxide, glutaric anhydride, or bromoalkyl ortho ester, showcasing a method to modify the ethynylestradiol molecule for various biological studies (Poirier, Labrie, Mérand, & Labrie, 1991).

Molecular Structure Analysis

The molecular structure of Ethynyl Estradiol 3-Acetate and its derivatives plays a crucial role in their biological activity. The structural analysis often involves techniques such as X-ray crystallography to determine the stereochemical assignments. For instance, Abushanab et al. (1976) described the total synthesis of abeo-estradiol derivatives, including 17alpha-ethynyl abeo-estradiol 3-methyl ether, where stereochemical assignments were made through X-ray analysis (Abushanab, Lee, Meresak, & Duax, 1976).

Chemical Reactions and Properties

Ethynyl Estradiol 3-Acetate undergoes various chemical reactions that modify its properties and biological activity. For example, the irreversible binding of ethynylestradiol metabolites to proteins, as catalyzed by rat liver microsomes and mushroom tyrosinase, highlights the compound's reactivity and interaction with biological molecules (Bolt & Kappus, 1974).

Physical Properties Analysis

The physical properties of Ethynyl Estradiol 3-Acetate, such as solubility, melting point, and stability, are essential for its formulation and application in various contexts. These properties are often determined through empirical studies aimed at understanding how the compound behaves under different conditions.

Chemical Properties Analysis

The chemical properties of Ethynyl Estradiol 3-Acetate, including its reactivity, oxidation potential, and interaction with other molecules, are critical for its biological activity and potential applications. Studies like those conducted by Labaree et al. (2003), which synthesized derivatives of estradiol modified to act as "soft" estrogens, provide insight into how structural modifications can influence the compound's chemical behavior and biological activity (Labaree, Zhang, Harris, O'Connor, Reynolds, & Hochberg, 2003).

Scientific Research Applications

  • Contraception and Thrombosis Risk Reduction

    Ethinyl estradiol combined with cyproterone acetate in oral contraceptives has been found to effectively inhibit leukocyte migration through endothelial cell monolayers, potentially reducing the risk of thrombosis (Hofbauer et al., 1999).

  • Treatment of Hyperandrogenism and PCOS

    It has been demonstrated to effectively reduce clinical and biochemical signs of female hyperandrogenism, and normalizes ovarian parameters in women with Polycystic Ovary Syndrome (PCOS) (Ragonesi et al., 1995).

  • Dermatological Applications

    The combination of cyproterone acetate and ethynyl estradiol has been found effective in treating seborrhea, acne, hirsutism, and androgenic alopecia in women (Montero et al., 1981).

  • Detection of Estrogenic Activity

    The 3-day uterotrophic assay using compounds like ethynyl estradiol has been used for detecting estrogenic activity in environmental chemicals, aiding in identifying potential reproductive disruptors (Laws et al., 2000).

  • Behavioral and Physiological Effects

    Ethynyl estradiol has been shown to reduce food intake and stimulate sexual behavior in female rats, exhibiting stronger effects than mestranol (Spiteri et al., 1980).

  • Environmental Impact

    17-ethynylestradiol (EE2) is a widespread environmental contaminant that can alter sex determination, delay sexual maturity, and decrease secondary sexual characteristics in exposed organisms, even at low concentrations (Aris et al., 2014).

  • Cholesterol Levels

    Estradiol and mestranol (related to ethynyl estradiol) exhibit biphasic effects on serum cholesterol levels, with mestranol being significantly more potent in lowering cholesterol than estradiol (Ferreri & Naito, 1978).

  • Pharmacokinetics Studies

    Studies have also explored the pharmacokinetics of ethynyl estradiol, such as its rapid clearance from the central compartment, suggesting differences in protein binding, tissue binding, metabolism, and distribution (Goldzieher et al., 1988).

Safety And Hazards

Ethynyl Estradiol 3-Acetate is harmful if swallowed and is suspected of causing cancer . It may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects .

Future Directions

Ethinyl Estradiol 3-Acetate is used to treat symptoms of low estrogen levels in women who have been through menopause . It is also used to add estrogen to the body when the ovaries have been taken out or do not work the right way . Future research may focus on further understanding the regulatory network of estrogen synthesis and exploring potential treatments for estrogen-related diseases .

properties

IUPAC Name

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHONTIANOSNSAH-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628371
Record name (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethynyl Estradiol 3-Acetate

CAS RN

5779-47-5
Record name (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RN Hanson, E McCaskill, P Tongcharoensirikul, R Dilis… - Steroids, 2012 - Elsevier
… Hydrostannation of ethynyl estradiol or ethynyl estradiol 3-acetate gave the E-tri-n-butylstannyl intermediates 2a,b as the major products (70% isolated yield), readily separable from the …
Number of citations: 14 www.sciencedirect.com
RN Hanson, CJ Friel, R Dilis, A Hughes… - Journal of medicinal …, 2005 - ACS Publications
… Hydrostannation of ethynyl estradiol 3-acetate 1 with tri-n-butyltin hydride using … The remaining material under these conditions was mostly unreacted ethynyl estradiol 3-acetate 1 …
Number of citations: 19 pubs.acs.org
T Ostlund, F Alotaibi, J Kyeremateng, H Halaweish… - Steroids, 2022 - Elsevier
2,3-triazoles have continuously shown effectiveness as biologically active systems towards various cancers, and when used in combination with steroid skeletons as a carrier, which …
Number of citations: 7 www.sciencedirect.com
F Alotaibi - 2017 - search.proquest.com
Colorectal cancer is a life threatening and second cause of death from cancer in the United States. Several proteins (molecular targets) are highly expressed in Colorectal cancer (CRC)…
Number of citations: 2 search.proquest.com

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